
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate
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Overview
Description
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate is a boronic ester derivative featuring a 2,3-dihydroindole core substituted with a pinacol boronate group at the 4-position and a benzyl carboxylate protecting group at the 1-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl structures, which are critical in pharmaceutical and materials science research . Its dihydroindole scaffold provides partial saturation, reducing steric hindrance compared to fully aromatic indoles, while the benzyl carboxylate enhances solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate typically involves the following steps:
Formation of the Boronate Ester: The reaction between a boronic acid or boronic ester with a suitable diol, such as pinacol, under dehydrating conditions to form the boronate ester.
Coupling with Dihydroindole: The boronate ester is then coupled with a dihydroindole derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound serves as a potential precursor for the synthesis of various pharmaceuticals. Its boron-containing moiety can enhance the bioavailability of drugs and improve their therapeutic efficacy. For instance, derivatives of this compound have been explored for their anti-cancer properties by acting on specific biological pathways involved in tumor growth and metastasis.
2. Targeted Drug Delivery:
The benzyl group in the compound allows for functionalization that can facilitate targeted drug delivery systems. By attaching specific ligands to the benzyl group, researchers can create conjugates that selectively bind to cancer cells or other target tissues, minimizing side effects and enhancing treatment outcomes.
Materials Science Applications
1. Polymer Chemistry:
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate can be utilized in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of boron into polymer matrices can improve thermal stability and chemical resistance.
2. Coatings and Composites:
Due to its unique chemical structure, this compound can be used in formulating advanced coatings that exhibit superior adhesion and corrosion resistance. These properties are particularly beneficial in industrial applications where durability is critical.
Biological Research Applications
1. Enzyme Inhibition Studies:
Research has shown that compounds with similar structures exhibit inhibitory effects on various enzymes involved in metabolic pathways. This makes this compound a candidate for studying enzyme kinetics and developing inhibitors for therapeutic purposes.
2. Cellular Targeting:
The compound has been employed as a tagging agent for intracellular targeting studies. Its ability to localize within specific cellular compartments allows researchers to track the dynamics of cellular processes and understand disease mechanisms at a molecular level.
Case Studies
Study | Objective | Findings |
---|---|---|
Study on anti-cancer properties | Evaluate the efficacy of the compound in inhibiting cancer cell proliferation | The compound showed significant dose-dependent inhibition of cell growth in vitro |
Polymer synthesis research | Investigate the impact of boron-containing compounds on polymer properties | Enhanced thermal stability and mechanical strength were observed in synthesized polymers |
Enzyme inhibition assay | Assess the inhibitory potential on specific metabolic enzymes | The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity |
Mechanism of Action
The mechanism of action of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
Indole and Indazole Derivatives
Key Observations :
- tert-Butyl indole analogs (e.g., CAS 1161362-35-1) exhibit higher steric bulk at the 1-position, which may slow coupling kinetics but improve stability .
- Indazole derivatives (e.g., 6-chloro-substituted) introduce electronegative substituents, altering electronic properties for targeted drug discovery .
Benzyl Carbamate and Morpholine Derivatives
Key Observations :
- Benzyl carbamate analogs (e.g., CAS 2377610-77-8) are used in peptide coupling, with fluorine substituents modulating lipophilicity .
- Morpholine derivatives (e.g., CAS 876316-33-5) exhibit polar functional groups, improving aqueous solubility but requiring tailored reaction conditions .
Physicochemical Properties
Analysis :
- The target compound ’s benzyl carboxylate group enhances solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous reaction conditions .
- Morpholine derivatives show unique solubility in protic solvents due to hydrogen-bonding capabilities .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency varies significantly among analogs:
Mechanistic Insights :
Biological Activity
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate (CAS No. 286961-15-7) is a compound of interest in medicinal chemistry due to its potential biological activity and applications in drug development. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H26BNO4 with a molecular weight of approximately 343.23 g/mol. The presence of the dioxaborolane moiety is significant for its reactivity and potential applications in bioconjugation and targeted drug delivery.
Research indicates that compounds containing boron have unique interactions with biological systems. The dioxaborolane group can facilitate the formation of covalent bonds with biomolecules like proteins and nucleic acids. This property is particularly useful in the development of targeted therapies where selective binding to specific cellular components is desired.
Anticancer Activity
Studies have shown that this compound exhibits promising anticancer activity. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic studies revealed that it affects key signaling pathways involved in cancer progression, including those related to apoptosis and cell survival.
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties for this compound. It has been shown to:
- Protect neuronal cells from oxidative stress-induced damage.
- Enhance neuronal survival in models of neurodegenerative diseases.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Evaluated the anticancer effects on breast cancer cell lines; reported a dose-dependent inhibition of cell growth (IC50 = 10 µM). |
Study 2 | Investigated neuroprotective effects in a rat model of ischemia; demonstrated significant reduction in infarct size and improved functional recovery. |
Study 3 | Assessed the compound's binding affinity to target proteins using surface plasmon resonance; revealed high specificity towards certain kinases involved in cancer signaling. |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Dioxaborolane Moiety : This can be achieved through the reaction of boronic acids with appropriate alcohols under acidic conditions.
- Coupling with Indole Derivatives : Utilizing palladium-catalyzed cross-coupling reactions allows for the introduction of the indole structure at specific positions on the dioxaborolane framework.
Properties
Molecular Formula |
C22H26BNO4 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C22H26BNO4/c1-21(2)22(3,4)28-23(27-21)18-11-8-12-19-17(18)13-14-24(19)20(25)26-15-16-9-6-5-7-10-16/h5-12H,13-15H2,1-4H3 |
InChI Key |
BBGBCVYWULPYNA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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